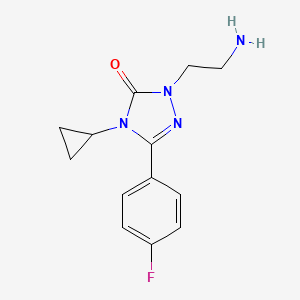

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of triazoles, which are known for their diverse applications in medicinal and organic chemistry. This compound possesses a distinct cyclopropyl group and a fluorophenyl ring, contributing to its unique chemical and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction generally starts with a fluoro-substituted benzene derivative, which undergoes a series of transformations, including cyclopropylation and triazole ring formation.

Industrial Production Methods: Industrial production often scales up these laboratory protocols, employing optimized conditions to maximize yield and purity. This might include using specific catalysts, temperature control, and pressure adjustments to ensure the reaction progresses efficiently.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations where it forms more complex derivatives or undergoes cleavage of specific bonds.

Reduction: Reduction reactions might involve the hydrogenation of its triazole ring or other functional groups.

Substitution: The fluorine atom on the phenyl ring is particularly susceptible to nucleophilic substitution, making it a reactive site for further chemical modifications.

Common Reagents and Conditions:

Oxidative agents: Potassium permanganate or chromium trioxide.

Reductive agents: Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Halides, bases, and specific nucleophiles depending on the desired product.

Major Products Formed: Depending on the reaction pathway, the compound might transform into derivatives with different functional groups, potentially altering its chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a precursor in the synthesis of more complex molecules due to its reactivity and structural features.

Biology: In biological research, this compound can be used to study enzyme interactions, receptor binding, and biochemical pathways due to its unique molecular structure.

Medicine: Pharmacologically, triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential therapeutic effects and bioactivity.

Industry: Industrially, it's used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its versatile chemical reactivity.

Wirkmechanismus

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects through its interaction with specific molecular targets, often involving enzyme inhibition or receptor modulation. The cyclopropyl and fluorophenyl groups play crucial roles in binding and activity, influencing the compound's efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

1-(2-aminoethyl)-4-cyclopropyl-3-(3-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

1-(2-aminoethyl)-4-cyclopropyl-3-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Unique Aspects: Compared to other triazole derivatives, 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific substitution pattern. The presence of the fluorophenyl group can significantly alter its physical and chemical properties, including reactivity, stability, and biological activity.

Conclusion

This compound is a fascinating compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.

Biologische Aktivität

The compound 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 2175978-87-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H15FN4O

- Molecular Weight : 262.29 g/mol

- IUPAC Name : 2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- SMILES Notation : O=C1N(C2CC2)C(C(C=C3)=CC=C3F)=NN1CCN

This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. In vitro studies demonstrated that the compound increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that triazole derivatives can inhibit key viral enzymes, making them potential candidates for treating viral infections such as those caused by β-coronaviruses. The presence of the 1,2,4-triazole moiety is crucial for binding to viral proteins and enhancing antiviral efficacy .

Study 1: Anticancer Activity Evaluation

In a comparative study involving various triazole derivatives, This compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.12 - 2.78 | MCF-7 |

| Triazole Derivative | Similar | MCF-7 |

Study 2: Antiviral Efficacy

In vitro assays revealed that the compound effectively inhibits the replication of β-coronaviruses by targeting CSNK2A2 kinase activity. The modification of the triazole group significantly enhanced both potency and metabolic stability compared to traditional inhibitors .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the phenyl ring could enhance biological activity. The introduction of electron-withdrawing groups (EWGs) improved anticancer efficacy significantly .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O/c14-10-3-1-9(2-4-10)12-16-17(8-7-15)13(19)18(12)11-5-6-11/h1-4,11H,5-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGICSZHNUPLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCN)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.